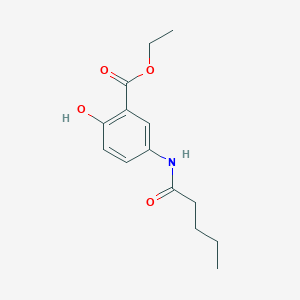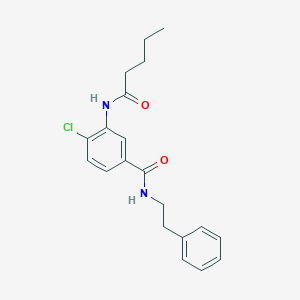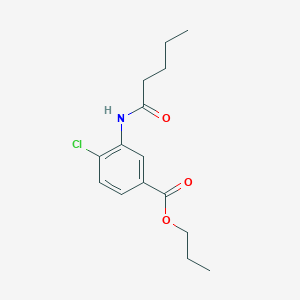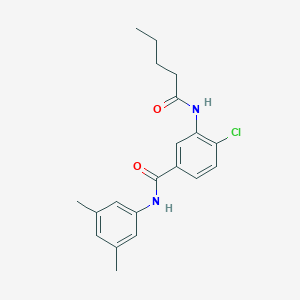![molecular formula C21H17ClN2O3 B308989 N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308989.png)
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CB-13" and is classified as a synthetic cannabinoid.
作用機序
CB-13 is believed to exert its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in a variety of physiological effects, including changes in appetite, pain perception, and mood.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects, including changes in the levels of various neurotransmitters and hormones. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
CB-13 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on CB-13, including its potential use as a therapeutic agent for a variety of conditions, its effects on the immune system, and its potential for use in the development of new cannabinoid-based drugs. Additionally, further studies are needed to better understand the potential risks and benefits of CB-13 use in humans.
合成法
CB-13 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base. This results in the formation of the intermediate 4-chlorophenyl-3-methoxybenzamide, which can then be reacted with a variety of reagents to form CB-13.
科学的研究の応用
CB-13 has been studied for its potential use in a variety of scientific research applications, including its effects on the endocannabinoid system and its potential use as a tool for studying the physiological effects of cannabinoids.
特性
製品名 |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
分子式 |
C21H17ClN2O3 |
分子量 |
380.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)21(26)23-16-11-9-15(22)10-12-16/h2-13H,1H3,(H,23,26)(H,24,25) |
InChIキー |
HSQYRWPWKXFKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)






![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)
